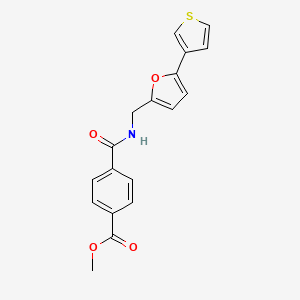

Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate” is a chemical compound. It has a molecular formula of C19H17NO4S and a molecular weight of 355.4076 .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound’s structure, has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates .Aplicaciones Científicas De Investigación

Catalytic Activation and Borylation

The catalytic activation and borylation of furans and thiophenes, which relate to the compound , involve a process where an iron-methyl complex activates C-H bonds, leading to aryl complexes. This method is significant for dehydrogenative coupling of furans or thiophenes, highlighting a pathway for modifying compounds similar to Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate for potential applications in material science or synthesis of complex molecules (Hatanaka, Ohki, & Tatsumi, 2010).

Photophysical Properties

Research on derivatives of thiophenyl and furanyl moieties has shown unique luminescence properties, indicating potential applications in optoelectronic devices. For instance, the study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart reveals significant insights into their luminescence behavior, which could be leveraged in designing new photoluminescent materials or sensors (Kim et al., 2021).

Electrochromic Properties

The synthesis of novel copolymers containing carbazole, with thiophene as a component, underlines the electrochromic properties that could be harnessed for smart window applications or in display technologies. These polymers show promising switching abilities and color changes upon electrical stimulation, indicating the potential use of this compound related compounds in developing new electrochromic materials (Aydın & Kaya, 2013).

Renewable PET Production

The compound's structural components, furans, and thiophenes, play a role in the synthesis of biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). This research offers pathways for sustainable material production, particularly in creating environmentally friendly plastics (Pacheco et al., 2015).

Corrosion Inhibition

Studies involving furan and thiophene derivatives have also highlighted their effectiveness in corrosion inhibition, particularly on carbon steel surfaces. This implies that compounds like this compound, through structural modification, could serve as potential inhibitors in protecting metals from corrosion, a crucial aspect in industrial applications (Palayoor et al., 2017).

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways . More detailed studies are required to elucidate the precise mechanisms involved.

Biochemical Pathways

It’s worth noting that thiophene derivatives, a key structural component of this compound, have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the biological activities associated with thiophene derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular levels

Propiedades

IUPAC Name |

methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(23-15)14-8-9-24-11-14/h2-9,11H,10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNFILDRQEOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)

![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)